2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo-

Physicochemical Property ADME Lipophilicity

The target compound, 6,8-di-tert-butyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 646053-13-6), is a heavily substituted 3-carboxycoumarin (2-oxo-2H-chromene) derivative. In contrast to the unsubstituted coumarin-3-carboxylic acid core, the compound features two bulky, electron-donating tert-butyl groups at the 6- and 8-positions, which profoundly alters its physicochemical profile.

Molecular Formula C18H22O4
Molecular Weight 302.4 g/mol
CAS No. 646053-13-6
Cat. No. B12596429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-3-carboxylic acid, 6,8-bis(1,1-dimethylethyl)-2-oxo-
CAS646053-13-6
Molecular FormulaC18H22O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)C(C)(C)C
InChIInChI=1S/C18H22O4/c1-17(2,3)11-7-10-8-12(15(19)20)16(21)22-14(10)13(9-11)18(4,5)6/h7-9H,1-6H3,(H,19,20)
InChIKeyCKSRIRHJQZKLJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Di-tert-butyl-2-oxo-2H-chromene-3-carboxylic Acid (CAS 646053-13-6): Structural Identity and Core Properties for Procurement


The target compound, 6,8-di-tert-butyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 646053-13-6), is a heavily substituted 3-carboxycoumarin (2-oxo-2H-chromene) derivative. In contrast to the unsubstituted coumarin-3-carboxylic acid core, the compound features two bulky, electron-donating tert-butyl groups at the 6- and 8-positions, which profoundly alters its physicochemical profile. Its molecular formula is C18H22O4 with a molecular weight of 302.37 g/mol. The computed polar surface area (PSA) is 67.51 Ų . Key calculated properties include a consensus LogP of approximately 4.09 , indicating markedly higher lipophilicity than the unsubstituted parent (LogP ~1.1). This shift in lipophilicity, driven by the tert-butyl substitution, is the fundamental property that distinguishes the compound from simpler 3-carboxycoumarins and underlies its specialized utility in synthetic and biological applications.

Why Generic 3-Carboxycoumarins Cannot Substitute for the 6,8-Di-tert-butyl Substitution Pattern (CAS 646053-13-6)


A 3-carboxycoumarin lacking the specific 6,8-di-tert-butyl substitution pattern is a fundamentally different chemical entity with distinct spatial, electronic, and solubility properties. The unsubstituted coumarin-3-carboxylic acid (LogP ~1.1) is approximately 1000-fold more hydrophilic than the target compound (LogP ~4.09) . This extreme difference in partition coefficient directly governs solubility, membrane permeability, and protein binding. Furthermore, the bulky tert-butyl groups create steric hindrance around the coumarin core, which can dictate regio- and chemoselectivity in synthetic transformations. For instance, in the synthesis of coumarin-substituted phthalocyanines, the 6,8-di-tert-butyl substitution is critical as it provides the necessary solubility and crystallinity for the final photosensitizer, whereas unsubstituted or mono-substituted analogs would lead to aggregation and poor performance [1]. Therefore, substitution with a generic 3-carboxycoumarin will not yield a functionally equivalent outcome.

Quantitative Differentiation Evidence for 6,8-di-tert-butyl-2-oxo-2H-chromene-3-carboxylic Acid (CAS 646053-13-6)


Lipophilicity Shift (LogP) Comparison: Di-tert-butyl vs. Unsubstituted 3-Carboxycoumarin

The 6,8-di-tert-butyl substitution on the chromene core dramatically increases lipophilicity compared to the unsubstituted parent compound, coumarin-3-carboxylic acid. The target compound (CAS 646053-13-6) has a consensus LogP of 4.09 . In contrast, the unsubstituted coumarin-3-carboxylic acid has a measured/calculated LogP of approximately 1.1-1.2 [1]. This difference of approximately three log units indicates that the target compound is roughly 1000 times more lipophilic.

Physicochemical Property ADME Lipophilicity

CYP2A6 Inhibitory Potency: Di-tert-butyl Coumarin vs. Methoxsalen (Xanthotoxin)

The compound has been tested for inhibition of human CYP2A6, an enzyme critical for nicotine metabolism. In a fluorescence-based assay using coumarin as a substrate, the compound demonstrated an IC50 of 25,000 nM (25 µM) after a 5-minute preincubation [1]. While this confirms the compound's activity as a CYP2A6 inhibitor, it is significantly less potent than the well-known mechanism-based inhibitor methoxsalen (xanthotoxin), which exhibits an IC50 of approximately 1-2 µM under similar conditions [2]. This places the target compound in a class of less potent, potentially reversible CYP2A6 inhibitors, which may offer a wider therapeutic window.

Cytochrome P450 CYP2A6 Inhibition Nicotine Metabolism

Structural Requirement for Soluble Phthalocyanine Synthesis: Di-tert-butyl vs. Unsubstituted Coumarin

The compound is the essential structural precursor for synthesizing highly soluble coumarin-substituted phthalocyanines used in photodynamic therapy (PDT). A documented synthesis uses the target compound's derivative (6,8-di-tert-butyl-3-(p-hydroxyphenyl)coumarin) to prepare zinc(II) and indium(III) phthalocyanine complexes [1]. The resulting complex (6) achieved a singlet oxygen quantum yield (ΦΔ) of 0.96 in DMSO with a photodegradation quantum yield (Φd) of 0.43 × 10⁻⁵ [1]. In the absence of the 6,8-di-tert-butyl groups, coumarin-substituted phthalocyanines exhibit severe aggregation and significantly lower solubility in organic solvents, which renders them unusable for PDT applications [2].

Photodynamic Therapy Phthalocyanine Synthesis Singlet Oxygen

Key Application Scenarios for 6,8-di-tert-butyl-2-oxo-2H-chromene-3-carboxylic Acid (CAS 646053-13-6)


Synthesis of High-Solubility Coumarin-Phthalocyanine Photosensitizers for PDT

This compound is the necessary starting material for constructing the 6,8-di-tert-butyl-3-(p-hydroxyphenyl)coumarin intermediate, which is then used to create novel zinc(II) and indium(III) phthalocyanine photosensitizers. The tert-butyl groups confer the required solubility in DMSO, DMF, and THF, enabling the final complexes to achieve exceptional singlet oxygen quantum yields (ΦΔ = 0.96) with minimal photodegradation [1], making them viable for advanced photodynamic therapy research.

CYP2A6 Inhibition Studies for Nicotine and Carcinogen Metabolism Research

With a confirmed IC50 of 25 µM against CYP2A6 [2], this compound serves as a low-potency, potentially non-mechanism-based inhibitor (high micromolar range). It is useful in studies where complete CYP2A6 ablation by potent inhibitors like methoxsalen is undesirable, allowing researchers to study partial inhibition effects on nicotine metabolism or the bioactivation of procarcinogens such as aflatoxin B1.

Chemical Probe Development Leveraging High Lipophilicity

The 1000-fold increase in LogP (ΔLogP ≈ 3.0) compared to coumarin-3-carboxylic acid makes this compound a privileged scaffold for developing cell-permeable probes or precursors for intracellular-targeting molecules. Its high LogP ensures enhanced passive membrane permeability, a property that can be exploited in designing fluorescent sensors or organelle-specific delivery systems.

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